5-(Trifluoromethyl)pyrimidine-2-carbonitrile
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Overview
Description
5-(Trifluoromethyl)pyrimidine-2-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds, similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The trifluoromethyl group (-CF3) attached to the pyrimidine ring significantly influences the compound’s chemical properties, making it a valuable entity in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)pyrimidine-2-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-cyano-3,3,3-trifluoropropene with guanidine or its derivatives under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)pyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, pyrimidine oxides, and reduced pyrimidine derivatives. These products have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
5-(Trifluoromethyl)pyrimidine-2-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)pyrimidine-2-carbonitrile depends on its specific application. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards the target. Molecular docking studies have shown that the compound can form multiple interactions with the active site residues, contributing to its potency .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)-6-arylpyrimidine-5-carbonitrile
- Pyrimidine-5-carbonitrile derivatives with various substituents
Uniqueness
5-(Trifluoromethyl)pyrimidine-2-carbonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These properties make it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
5-(trifluoromethyl)pyrimidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3N3/c7-6(8,9)4-2-11-5(1-10)12-3-4/h2-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSRHSYEIUAFMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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